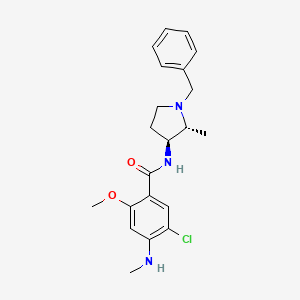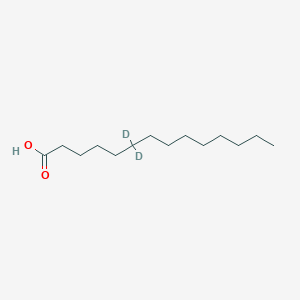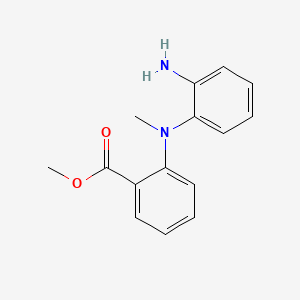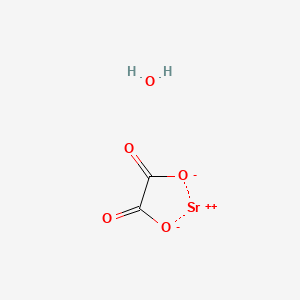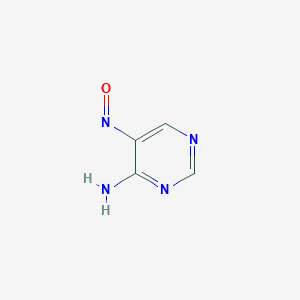![molecular formula C21H15BKN6O3S3 B13827232 Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) is a complex compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metals, making them valuable in a range of scientific and industrial applications. The unique structure of this compound, which includes a borate core surrounded by three pyrazolato ligands with thienyl substituents, allows for versatile coordination chemistry and potential catalytic properties .
Preparation Methods
The synthesis of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) typically involves the reaction of a metal borohydride with an excess of the desired pyrazole derivative. This reaction is usually carried out in the absence of solvent to avoid complications with reaction stoichiometry and to prevent the formation of unwanted by-products . The process can be summarized as follows:
Synthetic Route: The pyrazole derivative is reacted with a metal borohydride, such as potassium borohydride, under controlled conditions.
Reaction Conditions: The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production: Industrial production methods may involve scaling up the reaction in a controlled environment, ensuring safety measures are in place to handle the evolution of hydrogen gas and other potential hazards.
Chemical Reactions Analysis
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized borate complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced borate species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) involves its ability to form stable complexes with metal ions. The pyrazolato ligands coordinate to the metal center, creating a stable structure that can participate in various catalytic processes. The compound’s unique structure allows for fine-tuning of the electronic and steric properties of the metal complexes, enhancing their reactivity and selectivity in catalytic reactions .
Comparison with Similar Compounds
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) can be compared with other similar compounds, such as:
Hydrotris(1,2,4-triazolyl)borate: This compound has similar coordination properties but differs in the substituents on the pyrazolato ligands.
Hydrotris(3,5-dimethylpyrazolyl)borate: This compound features different substituents on the pyrazolato ligands, leading to variations in its reactivity and applications.
The uniqueness of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) lies in its specific thienyl substituents, which provide distinct electronic and steric properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C21H15BKN6O3S3 |
|---|---|
Molecular Weight |
545.5 g/mol |
InChI |
InChI=1S/C21H15BN6O3S3.K/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1 |
InChI Key |
FTVLZZABNNDWPK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


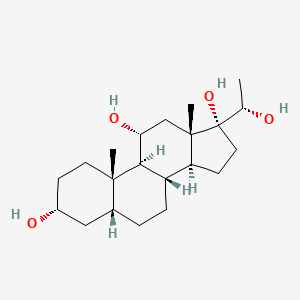
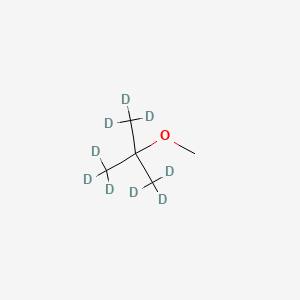


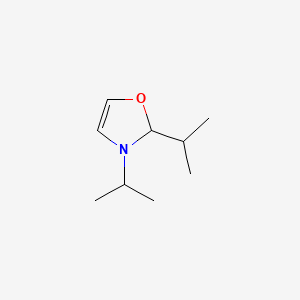
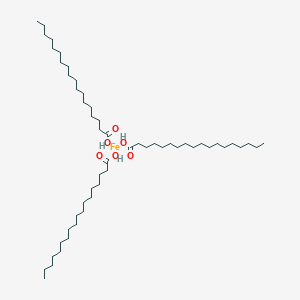
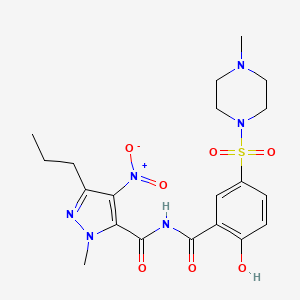
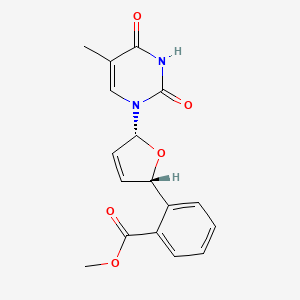
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
